molecular formula C12H11N3O2 B3016818 2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 183863-86-7

2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B3016818
CAS No.: 183863-86-7
M. Wt: 229.239
InChI Key: CFFSOMVZWYPUFP-UHFFFAOYSA-N
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Description

2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a fused pyrido[1,2-a]pyrimidine ring system, which is known for its diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the reaction of 2-phenylimidazo[1,2-a]pyrimidines with Vilsmeier–Haack reagent in the presence of glycerol as a green reaction medium under microwave irradiation at 400 watts and 90°C . This method offers mild reaction conditions, high yield, short reaction time, and a clean reaction profile, avoiding toxic catalysts and hazardous organic solvents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and green reaction media like glycerol suggests potential scalability for industrial applications. The focus on environmentally friendly and efficient synthesis methods aligns with current trends in industrial chemistry.

Chemical Reactions Analysis

Types of Reactions

2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The carbonyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can react with the aldehyde group under mild acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit specific enzymes or receptors, leading to therapeutic effects. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR) or epidermal growth factor receptor (EGFR), which are common targets in cancer therapy .

Properties

IUPAC Name

4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-2-6-13-11-9(8-16)12(17)15-7-4-3-5-10(15)14-11/h2-5,7-8,13H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFSOMVZWYPUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(C(=O)N2C=CC=CC2=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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